2-Iodo-6,7-dihydroindolizin-8(5H)-one

Cross-coupling chemistry Structure–Activity Relationship Synthetic methodology

2-Iodo-6,7-dihydroindolizin-8(5H)-one (CAS 1416221-39-0) is a halogenated 6,5-fused N-heterocyclic building block belonging to the indolizinone class. The compound features a reactive iodo substituent at the C2 position of the partially saturated indolizinone core, rendering it a versatile electrophilic partner for palladium-catalyzed cross-coupling chemistries, including Suzuki–Miyaura, Heck, and Sonogashira reactions.

Molecular Formula C8H8INO
Molecular Weight 261.06 g/mol
Cat. No. B12277112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6,7-dihydroindolizin-8(5H)-one
Molecular FormulaC8H8INO
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=CN2C1)I
InChIInChI=1S/C8H8INO/c9-6-4-7-8(11)2-1-3-10(7)5-6/h4-5H,1-3H2
InChIKeyONSQAWOLNXNABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6,7-dihydroindolizin-8(5H)-one: A Strategic Indolizinone Scaffold for Cross-Coupling-Driven Library Synthesis


2-Iodo-6,7-dihydroindolizin-8(5H)-one (CAS 1416221-39-0) is a halogenated 6,5-fused N-heterocyclic building block belonging to the indolizinone class . The compound features a reactive iodo substituent at the C2 position of the partially saturated indolizinone core, rendering it a versatile electrophilic partner for palladium-catalyzed cross-coupling chemistries, including Suzuki–Miyaura, Heck, and Sonogashira reactions [1]. Its molecular formula is C₈H₈INO, with a molecular weight of 261.06 g·mol⁻¹, a predicted boiling point of 357.6 ± 30.0 °C, and a predicted density of 2.01 ± 0.1 g·cm⁻³ .

Why Generic Halogenated Indolizinone Substitution Fails: The Irreplaceable Role of the C2 Iodo Handle in 2-Iodo-6,7-dihydroindolizin-8(5H)-one


Although other halogenated 6,7-dihydroindolizin-8(5H)-one analogs exist—including 2-bromo, 2-chloro, and non-halogenated variants—simple substitution is not possible when downstream chemistry requires efficient oxidative addition to palladium(0) catalysts [1][2]. The well-established reactivity order for aryl halides in Suzuki–Miyaura cross-coupling is Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl, meaning that a bromo or chloro analog will undergo slower or incomplete conversion under identical conditions, compromising both yield and functional group tolerance [1]. Furthermore, the 2-iodo derivative is uniquely accessible via a one-pot 5-endo-dig iodocyclization/1,2-shift sequence directly from propargylic alcohols—a synthetic route that simultaneously constructs the indolizinone ring and installs the iodo handle, an advantage not shared by bromo or chloro congeners, which require alternative, less direct halogenation strategies [3].

Quantitative Differentiation Evidence for 2-Iodo-6,7-dihydroindolizin-8(5H)-one vs. Comparator Analogs


Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide/Chloride in Pd-Catalyzed Suzuki–Miyaura Coupling

The C2 iodine atom in 2-iodo-6,7-dihydroindolizin-8(5H)-one provides a kinetically superior oxidative addition partner for Pd(0) catalysts compared to bromo or chloro analogs. The general reactivity order for aryl halides in Suzuki–Miyaura coupling is Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl, a trend firmly established across multiple catalyst systems [1][2]. In practice, this translates to shorter reaction times, lower catalyst loadings, and higher yields for the iodo derivative. When 2-iodoindolizinones were subjected to Suzuki–Miyaura coupling with arylboronic acids under Method C (10% Pd/C, Na₂CO₃, DME/H₂O, 100 °C, 5 h), isolated yields ranged from 30% to 95% across 60 library entries, with the majority of products obtained in good to excellent yields (median ~70%) [3][4].

Cross-coupling chemistry Structure–Activity Relationship Synthetic methodology

Synthetic Accessibility via 5-endo-dig Iodocyclization: One-Pot Ring Formation and Halogen Installation for 2-Iodo-6,7-dihydroindolizin-8(5H)-one

2-Iodo-6,7-dihydroindolizin-8(5H)-one is accessed via a convergent two-step, one-pot protocol: nucleophilic addition of a lithium acetylide to a 2-acylpyridine, followed by iodine-mediated 5-endo-dig cyclization and subsequent 1,2-shift. This tandem sequence constructs the indolizinone ring while simultaneously installing the iodine at C2 with complete regioselectivity. Overall isolated yields for 2-iodoindolizinones prepared by this method are reported as excellent (up to 84–99% for representative substrates), with the reaction proceeding at room temperature under mild conditions [1]. In contrast, the bromo or chloro congeners cannot be synthesized via this direct halocyclization pathway and require stepwise halogenation of pre-formed indolizinone or indolizine precursors, typically involving lithiation/quenching with halogenating agents or halogen exchange reactions, which add synthetic steps and may compromise overall yield [2][3].

Heterocycle synthesis Iodocyclization Diversity-oriented synthesis

Triple Cross-Coupling Versatility: Heck, Sonogashira, and Suzuki–Miyaura Reactions Enabled by the C2 Iodo Substituent

The C2 iodo substituent of 2-iodo-6,7-dihydroindolizin-8(5H)-one serves as a universal leaving group for three distinct Pd-catalyzed cross-coupling manifolds—Heck, Sonogashira, and Suzuki–Miyaura—enabling the generation of a structurally diverse indolizinone library from a single halogenated precursor [1][2]. In the seminal 2010 study by Kim and Kim, a library of 60 poly-substituted indolizinones was constructed from 9 representative 2-iodoindolizinone scaffolds using these three coupling chemistries. Heck coupling with methyl acrylate (Method A: Pd(OAc)₂, TBACl, NaHCO₃, DMF, 100 °C, 18 h) afforded products in 58–93% yield (entries 1–9). Sonogashira coupling with terminal alkynes (Method B: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, rt, 18 h) gave products in 30–95% yield (entries 10–18). Suzuki–Miyaura coupling (Methods C and D) yielded products in 30–95% yield (entries 19–60) [1][2]. This breadth of reactivity is a direct consequence of the iodo group's facile oxidative addition to Pd(0) and would be significantly attenuated or completely absent for the corresponding bromo or chloro analogs under the same mild conditions [3].

Diversity-oriented synthesis Combinatorial chemistry Indolizinone library

Physicochemical Properties and Commercial Purity of 2-Iodo-6,7-dihydroindolizin-8(5H)-one vs. Non-Halogenated Parent Scaffold

The presence of the heavy iodine atom at C2 significantly alters the physicochemical profile of the indolizinone scaffold compared to the non-halogenated parent. The molecular weight increases from 135.16 g·mol⁻¹ (6,7-dihydroindolizin-8(5H)-one, C₈H₉NO) to 261.06 g·mol⁻¹ (2-iodo derivative, C₈H₈INO), density rises from ~1.1 g·cm⁻³ (estimated for parent) to 2.01 ± 0.1 g·cm⁻³ (predicted), and the calculated LogP increases, reflecting enhanced lipophilicity [1]. The SMILES notation IC1=CN2C(=C1)C(=O)CCC2 confirms the iodine at position 2 of the indolizinone ring system . Commercial availability is established with a minimum purity specification of 95% (AKSci, storage: cool, dry place, long-term) and 98% (Leyan, MDL MFCD27959250) . The predicted pKa of –10.50 ± 0.20 indicates the compound is not ionizable under physiological conditions, a relevant consideration for downstream biological assay design .

Physicochemical characterization Quality control Procurement specifications

Optimal Procurement and Application Scenarios for 2-Iodo-6,7-dihydroindolizin-8(5H)-one


Diversity-Oriented Synthesis of Indolizinone-Focused Compound Libraries for Hit Identification

Procurement of 2-iodo-6,7-dihydroindolizin-8(5H)-one is most impactful when the research objective is to generate a structurally diverse library of indolizinone analogs for biological screening. As demonstrated by Kim and Kim (2010), a single 2-iodoindolizinone scaffold can be diversified into 10–20 unique analogs via parallel application of Heck, Sonogashira, and Suzuki–Miyaura couplings, with isolated yields ranging from 30% to 95% [1]. This approach enables rapid exploration of C2-substituent effects on target binding, selectivity, and pharmacokinetic properties without the need to synthesize each analog de novo. The methodology has been validated on a 60-compound library scale, confirming its robustness for medium-throughput library production [1].

Late-Stage Functionalization of Advanced Indolizinone Intermediates in Medicinal Chemistry

In lead optimization programs where the indolizinone core is established as a privileged pharmacophore, 2-iodo-6,7-dihydroindolizin-8(5H)-one serves as a key late-stage intermediate. The iodo group can be selectively manipulated in the presence of other functional groups due to the kinetic preference for oxidative addition of Ar–I over Ar–Br or Ar–Cl at Pd(0) [2]. This allows medicinal chemists to introduce aryl, alkenyl, or alkynyl substituents at C2 while preserving other halogen substituents elsewhere on the scaffold for subsequent orthogonal couplings. The commercial availability of the compound at 98% purity from multiple vendors ensures reproducible results in these structure–activity relationship studies .

Building Block for Indolizinone-Derived Fluorescent Probes and Functional Materials

The indolizinone scaffold, when appropriately substituted, exhibits desirable photophysical properties including fluorescence. The iodine at C2 provides a synthetic handle for installing extended π-conjugated systems via cross-coupling, enabling fine-tuning of absorption and emission wavelengths. The high density (2.01 g·cm⁻³) and distinct chromatographic behavior of the iodo derivative facilitate purification of intermediates during probe synthesis . Furthermore, the predicted pKa (–10.50) indicates that the scaffold remains neutral across a wide pH range, an advantageous property for fluorescent probe design where pH-dependent spectral shifts are undesirable .

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

The convergent, one-pot iodocyclization/1,2-shift synthesis of 2-iodo-6,7-dihydroindolizin-8(5H)-one from commercial precursors (2-acylpyridines and terminal alkynes) makes it an attractive starting point for process chemistry route scouting . With overall yields of 84–99% reported for the iodocyclization step and the reaction proceeding at or near room temperature, the synthesis avoids cryogenic conditions or expensive catalysts, reducing both capital expenditure and operational complexity during scale-up [1]. The availability of the compound from bulk suppliers (Leyan, AKSci) at purities of 95–98% provides a benchmark against which in-house synthetic efforts can be evaluated for cost-effectiveness .

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